molecular formula C17H16N2O2 B11698031 (E)-N'-cinnamoyl-3-methylbenzohydrazide

(E)-N'-cinnamoyl-3-methylbenzohydrazide

Katalognummer: B11698031
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: KWXTUZGGRZPSGU-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N’-cinnamoyl-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cinnamoyl group attached to a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-cinnamoyl-3-methylbenzohydrazide typically involves the reaction of cinnamoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for (E)-N’-cinnamoyl-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-cinnamoyl-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cinnamoyl group.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design.

Wirkmechanismus

The mechanism of action of (E)-N’-cinnamoyl-3-methylbenzohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The cinnamoyl group may interact with cellular proteins, affecting their function and leading to biological effects. The hydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-benzoyl-3-methylbenzohydrazide
  • N’-cinnamoylbenzohydrazide
  • N’-cinnamoyl-4-methylbenzohydrazide

Uniqueness

(E)-N’-cinnamoyl-3-methylbenzohydrazide is unique due to the presence of both a cinnamoyl group and a 3-methyl substitution on the benzohydrazide moiety. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

3-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+

InChI-Schlüssel

KWXTUZGGRZPSGU-ZHACJKMWSA-N

Isomerische SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.